1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic organic compound characterized by its unique molecular structure and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound has a molecular formula of and a molecular weight of 213.33 g/mol. It is classified as a tetrahydroisoquinoline derivative, which is known for its diverse biological activities and utility in drug development.
1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods, with one of the most common approaches involving the cyclization of an N-acyl derivative of β-phenylethylamine. This process typically requires the presence of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride to facilitate the formation of the tetrahydroisoquinoline structure .
The synthesis may involve the following steps:
The molecular structure of 1,3-diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride features a tetrahydroisoquinoline core with two allyl groups at the 1 and 3 positions. This structural configuration contributes to its reactivity and biological properties. The compound can be represented by its InChI key: LKIGZPJQDYMQKT-UHFFFAOYSA-N
.
InChI=1S/C15H19N/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2/h3-6,9-10,13,15-16H,1-2,7-8,11H2
.The chemical reactivity of 1,3-diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be attributed to its functional groups and structural features. It can participate in various reactions typical of isoquinoline derivatives:
These reactions can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and selectivity for desired products.
The mechanism of action for 1,3-diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Its structural features suggest potential activity in modulating neurotransmitter systems or inhibiting specific enzyme pathways.
Research indicates that compounds with similar structures often exhibit properties such as:
The compound is typically a solid at room temperature with specific melting points depending on purity. Its solubility profile suggests it may be soluble in organic solvents but less so in water.
Key chemical properties include:
Relevant data includes:
1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications across various scientific domains:
This compound represents a versatile tool in both synthetic chemistry and pharmacological research due to its unique structural characteristics and potential biological effects.
The tetrahydroisoquinoline (THIQ) nucleus represents a privileged scaffold in medicinal chemistry due to its structural versatility and broad spectrum of biological activities. This heterocyclic framework consists of a benzene ring fused to a piperidine ring, creating a conformationally constrained system that interacts efficiently with diverse biological targets. THIQ-based compounds exhibit significant pharmacological properties, including antitumor, antimicrobial, antiparasitic, and central nervous system (CNS)-modulating effects [1] [3]. Clinically approved drugs containing the THIQ scaffold span multiple therapeutic categories: praziquantel (anthelmintic), apomorphine (anti-Parkinsonian), trabectedin (anticancer), and solifenacin (overactive bladder treatment) exemplify its therapeutic importance [1] [3]. The scaffold's significance is further amplified by its presence in numerous natural alkaloids like saframycin A and naphthyridinomycin, which demonstrate potent antitumor antibiotic activity [1]. Medicinal chemists exploit the THIQ core for rational drug design due to its synthetic tractability and capacity for strategic substitutions at the N1, C3, C6, and C7 positions, enabling precise modulation of pharmacological profiles and selectivity [1] .
Table 1: Clinically Utilized THIQ-Based Therapeutic Agents [1] [10]
Compound Name | Therapeutic Application | Key Structural Features |
---|---|---|
Praziquantel | Anthelmintic | Cyclohexanoylpyrazino-isoquinolinone |
Apomorphine | Anti-Parkinsonian | 5,6,6a,7-Tetrahydro-6-methylnoraporphine |
Trabectedin | Anticancer (Ovarian sarcoma) | Tetrahydroisoquinoline alkaloid derivative |
Solifenacin | Overactive bladder | 1-azabicyclo[2.2.2]octane-THIQ hybrid |
Noscapine | Antitussive | Benzylisoquinoline alkaloid |
1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 299435-69-1) possesses a defined molecular architecture characterized by two alkenyl substituents at the N1 and C3 positions of the THIQ core. Its molecular formula is C₁₅H₂₀ClN (MW: 249.78 g/mol), with the hydrochloride salt enhancing stability and aqueous solubility [2] [4]. The SMILES notation (C=CCC1NC(CC=C)C2=C(C=CC=C2)C1.[H]Cl) explicitly defines the diallyl substitution pattern and quaternary ammonium chloride [2]. Positional isomerism significantly influences the compound's properties, particularly regarding the spatial relationship between the N1 and C3 substituents. The free base form (1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline; CAS: 315248-31-8; MW: 213.32 g/mol) lacks the hydrochloride counterion [4] [6]. Key synthetic routes to such analogs include:
Endogenous THIQ alkaloids like salsolinol and norsalsolinol typically feature hydroxyl or methyl substitutions at C6/C7 and lack synthetic lipophilic extensions like allyl chains. These natural compounds interact with neurotransmitter systems but often possess limited receptor selectivity [1] [7]. In contrast, 1,3-diallyl-THIQ derivatives incorporate strategically placed allyl groups that substantially alter physicochemical and pharmacological behavior:
Table 2: Structural and Functional Comparison of THIQ Derivatives [1] [5] [7]
Feature | Endogenous Alkaloids (e.g., Salsolinol) | Synthetic 1,3-Diallyl-THIQ Analogs |
---|---|---|
C6/C7 Substitution | Hydroxyl/methoxy groups | Typically unsubstituted or methoxylated |
N1 Substitution | Methyl/Hydrogen | Allyl group |
C3 Substitution | Hydrogen | Allyl group |
LogP (Predicted) | Low (0.5–1.8) | Moderate (2.5–3.2) |
Receptor Targeting | Dopaminergic/Adrenergic | Undefined (potential 5-HT or σ affinity) |
Synthetic Flexibility | Limited | High (allyl functionalization possible) |
The precise therapeutic targeting of 1,3-diallyl-THIQ hydrochloride remains exploratory, though several hypotheses emerge from structural analogs:
Critical knowledge gaps include:
Table 3: Hypothesized Therapeutic Applications Based on Structural Analogues [5] [7]
Therapeutic Area | Biological Target | Rationale for 1,3-Diallyl-THIQ |
---|---|---|
Parasitic Infections | T. brucei rhodesiense | High lipophilicity enhances parasite membrane penetration |
Neuropsychiatric Disorders | 5-HT₁ₐ/D3 Receptors | Optimal linker length (≈4 atoms) for receptor recognition |
Oncology | σ2 Receptors | High σ2 affinity observed in lipophilic THIQs |
Inflammatory Disorders | PDE4 or MAP Kinases | Structural similarity to alkaloid inhibitors |
Future research must prioritize in vitro target screening, metabolite identification, and systematic SAR studies to unlock this compound’s therapeutic potential and address existing mechanistic uncertainties.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1